molecular formula C16H22N2O3 B2644357 N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine CAS No. 929855-70-9

N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine

Cat. No.: B2644357
CAS No.: 929855-70-9
M. Wt: 290.363
InChI Key: GVVOQHUWTIKSND-UHFFFAOYSA-N
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Description

N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. Its structure integrates a benzylpiperidine moiety, a privileged scaffold in neuropharmacology, connected to a beta-alanine chain via a carbamate linkage. The benzylpiperidine group is a common feature in ligands targeting the central nervous system, with documented activity in projects focusing on acetylcholinesterase (AChE) inhibition and sigma receptor (σ1R) binding . These targets are of significant interest for the development of potential therapeutic agents for complex neurological conditions such as Alzheimer's disease and neuropathic pain . The beta-alanine linker provides flexibility and polarity, which can be instrumental in fine-tuning the molecule's physicochemical properties and its interaction with biological targets. This molecular architecture suggests its primary research value lies in the design and synthesis of multitarget-directed ligands (MTDLs), an emerging strategy to address the multifactorial nature of neurodegenerative diseases . As a building block, it may be used in the synthesis of more complex molecules or probed for its inherent activity in high-throughput screening assays. Researchers can utilize this compound to explore structure-activity relationships, develop novel cholinesterase inhibitors, or investigate modulation of the sigma receptor system. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(4-benzylpiperidine-1-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20)6-9-17-16(21)18-10-7-14(8-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVOQHUWTIKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine typically involves the reaction of 4-benzylpiperidine with beta-alanine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and beta-alanine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Sigma Receptor Affinity

Research has demonstrated that derivatives of benzylpiperidine, including N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine, exhibit significant affinity for sigma receptors. A study synthesized a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and evaluated their binding affinities at sigma1 and sigma2 receptors. The findings indicated that these compounds possess a high affinity for sigma1 receptors (Ki values as low as 3.90 nM) and moderate affinity for sigma2 receptors, suggesting their potential as radiotracers for imaging studies in positron emission tomography or single photon emission computerized tomography .

1.2. Antitumor Activity

The compound has also been explored for its antitumor properties. In specific studies, derivatives of piperidine have been utilized in the synthesis of compounds that inhibit protein kinase Cθ, which is implicated in autoimmune diseases and cancer progression. The ability to selectively couple piperidine derivatives with various aryl groups has opened avenues for developing targeted therapies against tumors .

Neuropharmacological Applications

2.1. Cognitive Enhancement

Beta-alanine supplementation has been linked to cognitive function improvements, particularly in athletic populations. A systematic review highlighted the effects of beta-alanine on exercise capacity and performance, suggesting that supplementation may enhance cognitive function during physical exertion . This raises the potential for this compound to be investigated further as a cognitive enhancer in both healthy individuals and those with cognitive impairments.

Exercise Physiology

3.1. Effects on Muscle Performance

Beta-alanine is known for its role in increasing muscle carnosine levels, which can buffer acid during high-intensity exercise. A meta-analysis of numerous studies indicated that beta-alanine supplementation significantly improves exercise capacity, particularly during short-duration, high-intensity activities . The implications for this compound are notable, as it may enhance performance through similar mechanisms.

Data Tables

Application Area Findings References
Medicinal ChemistryHigh affinity for sigma1 receptors; potential as radiotracers
Antitumor ActivityInhibition of protein kinase Cθ; development of targeted therapies
NeuropharmacologyCognitive enhancement during exercise; potential for further research
Exercise PhysiologySignificant improvement in exercise capacity with beta-alanine supplementation

Case Study 1: Sigma Receptor Binding

A study synthesized various benzylpiperidine derivatives and assessed their binding affinities at sigma receptors. The results indicated that modifications to the aromatic ring significantly affected receptor binding, with implications for drug design targeting neuropsychiatric disorders .

Case Study 2: Beta-Alanine and Cognitive Function

In a controlled trial involving trained cyclists, participants supplemented with beta-alanine showed improved cognitive performance during exercise compared to a placebo group. This suggests that beta-alanine may not only enhance physical performance but also cognitive function under stress .

Mechanism of Action

The mechanism of action of N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-({1-[(4-Acetamidophenyl)sulfonyl]piperidin-4-yl}carbonyl)-β-alanine (CAS 903860-08-2)
  • Structure : Features a piperidinyl group connected to a sulfonyl-acetamidophenyl substituent.
  • Molecular Weight : 397.446 g/mol .
  • Key Differences : The sulfonyl and acetamido groups may enhance solubility or enzyme-binding affinity compared to the benzyl group in the target compound.
SCH 34826 (Enkephalinase Inhibitor Prodrug)
  • Structure : Contains a dioxolane group and phenylalanine residues.
  • Activity : Metabolized to SCH 32615, a potent enkephalinase inhibitor (Ki = 19.5 nM) with analgesic effects in rodents .
  • Comparison : Demonstrates that β-alanine derivatives with aromatic and heterocyclic modifications can target neurological pathways.
Beta-N-methylamino-L-alanine (BMAA) and Beta-N-oxalylamino-L-alanine (BOAA)
  • Structure: Neurotoxic non-proteinogenic amino acids with methyl/oxalyl modifications.
  • Activity: BMAA targets NMDA receptors (EC50 = 1 mM), while BOAA acts on non-NMDA receptors (EC50 = 20 µM), causing motor neuron damage .
  • Contrast : Unlike these neurotoxins, the target compound’s benzylpiperidinyl group may confer CNS-targeted therapeutic effects without toxicity.

Pharmacokinetic and Metabolic Comparisons

  • Beta-Alanine Homeostasis: Unmodified β-alanine is metabolized by GABA-T and AGXT2, with SNPs in AGXT2 affecting plasma levels and carnosine synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Primary Activity Clinical Findings
N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine ~397.45 (est.) 4-Benzylpiperidinyl, carbonyl Hypothesized enzyme inhibition Inferred from structural analogs
Beta-alanine 89.09 None (free amino acid) Carnosine synthesis, pH buffering Improves exercise capacity
SCH 34826 ~600 (est.) Dioxolane, phenylalanine Enkephalinase inhibition Analgesic in rodents
N-({1-[(4-Acetamidophenyl)sulfonyl]piperidin-4-yl}carbonyl)-β-alanine 397.45 Piperidinyl-sulfonyl-acetamidophenyl Unknown No clinical data
BMAA 118.11 Methylamino group Neurotoxicity (NMDA receptor) Linked to ALS-Parkinsonism

Biological Activity

N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and an amide bond with beta-alanine. Its molecular formula is C16H22N2O2, and it exhibits properties that may influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have shown significant affinity for sigma receptors, particularly sigma1 receptors, which are implicated in various neurological processes and pain modulation .
  • Antioxidant Activity : Compounds containing similar moieties have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
  • Cytotoxic Effects : Some studies indicate that related compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

Research has highlighted several biological activities associated with this compound and its analogs:

  • Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values indicating effective cytotoxicity against prostate cancer cell lines (PC3 and DU145) with significant reductions in cell viability observed at various concentrations .
CompoundCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
N-(4-benzylpiperidin-1-yl)carbonyl-beta-alaninePC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
Reference Compound (4-MMPB)PC332.01 ± 3.225.47 ± 1.918.97 ± 2.8
  • Neuroprotective Effects : The benzylpiperidine structure may confer neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

Several studies have investigated the biological effects of beta-alanine derivatives, including this compound:

  • Exercise Performance : Beta-alanine supplementation has been shown to enhance exercise performance by increasing muscle carnosine levels, which buffer acid during high-intensity exercise. This effect is linked to improved athletic performance metrics .
  • Cancer Research : A study on related compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . These findings suggest potential applications for this compound in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine?

  • Methodological Answer : The synthesis can involve multi-step protection and coupling reactions. For example:

  • Step 1 : Boc-protection of the piperidine nitrogen (e.g., using di-tert-butyl dicarbonate) to prevent undesired side reactions .
  • Step 2 : Activation of beta-alanine’s carboxyl group using coupling agents like HATU or EDCI, followed by reaction with the Boc-protected 4-benzylpiperidine intermediate .
  • Step 3 : Deprotection of the Boc group under acidic conditions (e.g., TFA) to yield the final compound. Purity can be verified via HPLC and NMR .

Q. How can researchers characterize the conformational stability of this compound?

  • Methodological Answer : Utilize spectroscopic techniques such as:

  • Rotational Spectroscopy : To resolve gas-phase conformers and intramolecular hydrogen bonding, as demonstrated for beta-alanine derivatives .
  • NMR Analysis : Monitor chemical shifts in DMSO-d6 or CDCl3 to assess cis/trans configurations of the carbonyl group and piperidine ring dynamics .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Cellular Uptake Assays : Use fluorescently tagged analogs in hepatocyte models (e.g., HepG2) to track intracellular accumulation, referencing beta-alanine metabolism studies in HCC .
  • Enzyme Inhibition Screens : Test against targets like carbonic anhydrase or peptidases, given structural similarities to other piperidine-carbonyl derivatives .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported metabolic effects of beta-alanine derivatives?

  • Methodological Answer :

  • Controlled Variables : Standardize supplementation protocols (e.g., 4–6 weeks, 4–6 g/day) and control for diet, as seen in beta-alanine cognitive and exercise studies .
  • Multi-Omics Integration : Combine transcriptomics (to identify beta-alanine metabolism genes) with metabolomics (to quantify intermediates like carnosine) in malignant vs. benign cells .
  • Statistical Frameworks : Apply mixed-model ANOVA to account for inter-individual variability, as used in beta-alanine supplementation trials .

Q. What experimental models are optimal for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Silico Prediction : Use QSPR models parameterized with infrared carbonyl frequencies (νCO) to predict absorption, as validated for benzamide derivatives .
  • In Vivo Models : Employ double-blind, placebo-controlled designs in rodents, measuring plasma/tissue concentrations via LC-MS/MS. Reference beta-alanine’s brain homocarnosine signal studies .
  • Ex Vivo Perfusion : Isolated liver or kidney models to assess metabolic stability, inspired by hepatocyte-specific beta-alanine metabolism analyses .

Q. How can researchers address discrepancies in antioxidant efficacy observed with beta-alanine analogs?

  • Methodological Answer :

  • Redox Profiling : Quantify oxidative markers (e.g., GSH/GSSG ratios, protein carbonyls) pre/post supplementation, using protocols from repeated supramaximal exercise trials .
  • Dose-Response Analysis : Test sub-millimolar to millimolar concentrations in cell-free systems (e.g., ORAC assay) to isolate direct vs. indirect antioxidant effects .
  • Mechanistic Studies : Use siRNA knockdown of carnosine synthase to determine if effects are carnosine-dependent, as suggested in antiglycation research .

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